molecular formula C13H13NO5S B11685652 {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid

{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid

Cat. No.: B11685652
M. Wt: 295.31 g/mol
InChI Key: ONJLEPSFGCKBKG-UHFFFAOYSA-N
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Description

{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Dioxopyrrolidinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxopyrrolidinyl ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Attachment of the Sulfanylacetic Acid Moiety: This final step involves the reaction of the intermediate compound with a sulfanylacetic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, nucleophiles, and bases under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid

InChI

InChI=1S/C13H13NO5S/c1-19-9-4-2-8(3-5-9)14-11(15)6-10(13(14)18)20-7-12(16)17/h2-5,10H,6-7H2,1H3,(H,16,17)

InChI Key

ONJLEPSFGCKBKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)O

Origin of Product

United States

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